![molecular formula C3H5NO3S B2824655 4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide CAS No. 1025506-08-4](/img/structure/B2824655.png)

4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

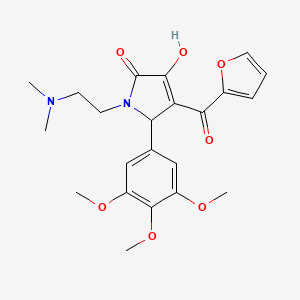

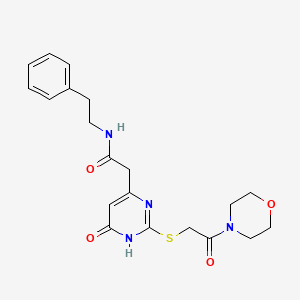

4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide is a heterocyclic organic compound with the molecular formula C3H5NO3S . It has an average mass of 135.142 Da and a monoisotopic mass of 134.999008 Da .

Synthesis Analysis

The synthesis of this compound has been studied in the past. One method involves the use of Chlorosulfonamide and Hydroxyacetone . More research is needed to fully understand the synthesis process.Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The exact mass is 134.99900 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 208.8±23.0 °C and a predicted density of 1.63±0.1 g/cm3 . The compound has a molecular weight of 135.14200 and a molecular formula of C3H5NO3S .Scientific Research Applications

Antiviral Research

4-Methyl-5H-[1,2,3]oxathiazole 2,2-dioxide and its analogues have been studied for their antiviral properties. Notably, several analogues have shown potent anti-HIV-1 activity. For example, some 1,2,3-triazole analogues of this compound demonstrated significant inhibitory effects against HIV-1 replication, with specific derivatives showing higher antiviral selectivity compared to the parent prototype (Velázquez et al., 1998).

Heterocyclic Compound Synthesis

Research has focused on the synthesis of 5H-1,2,4-oxathiazoles from related oxathiazine S-oxides. This process involves thermal cycloreversion, demonstrating the compound's utility in creating novel heterocyclic structures (Rafiqul et al., 2004).

Antiviral Drug Derivatives

The compound has been used in developing new families of non-nucleoside antivirals. Derivatives of 4-Methyl-5H-[1,2,3]oxathiazole 2,2-dioxide have been identified as selective inhibitors against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), indicating its potential in antiviral drug development (De Castro et al., 2009).

Environmental Applications

The chemical has been observed in environmental studies, particularly in relation to its presence and removal in wastewater treatment. It's a component found in some industrial and household applications, underscoring the importance of understanding its environmental impact (Reemtsma et al., 2010).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide are currently unknown. Given the compound’s potential antiviral properties, it may interfere with viral replication or other processes essential to the life cycle of certain viruses.

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Result of Action

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

4-methyl-5H-oxathiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3S/c1-3-2-7-8(5,6)4-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUFZHHAKHUNOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)

![Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B2824578.png)

![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2824580.png)

![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)

![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)